Lappaconitine hydrochloride

Catalog No.
S532487
CAS No.
767350-42-5
M.F
C32H45ClN2O8
M. Wt
621.16
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lappaconitine hydrochloride

CAS Number

767350-42-5

Product Name

Lappaconitine hydrochloride

IUPAC Name

[(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrochloride

Molecular Formula

C32H45ClN2O8

Molecular Weight

621.16

InChI

InChI=1S/C32H44N2O8.ClH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+;/m1./s1

InChI Key

AFZPKUNOYLOCHW-IPZKEBFRSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Cl

solubility

Soluble in DMSO

Synonyms

Lappaconitine hydrochloride; Lappaconitine HCl;

The exact mass of the compound Lappaconitine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lappaconitine hydrochloride is a bioactive compound derived from the plant species Aconitum sinomontanum, classified as a diterpenoid alkaloid. This compound is notable for its complex structure, which includes a bicyclic framework characteristic of many alkaloids. Lappaconitine has garnered attention due to its pharmacological properties, particularly its analgesic effects, making it a subject of interest in pain management research.

That are significant for its functionalization and derivative synthesis. Key reactions include:

  • Oxidation: Lappaconitine can be oxidized using m-chloroperbenzoic acid to yield various derivatives, which can enhance its biological activity or alter its pharmacokinetic properties .
  • Bromination: The compound can be brominated using a KBr-H2O2 mixture in acidic conditions, producing chloro- and bromo-derivatives that may exhibit different biological activities .
  • Hydrolysis: In acidic conditions, lappaconitine can hydrolyze to form N-deacetyllappaconitine, which is one of its primary metabolic products .

These reactions not only facilitate the synthesis of novel compounds but also provide insights into the metabolic pathways of lappaconitine.

Lappaconitine hydrochloride exhibits a range of biological activities:

  • Antinociceptive Effects: It has been shown to effectively alleviate pain in various experimental models, indicating its potential as a non-addictive analgesic .
  • Anticancer Properties: Recent studies have demonstrated that lappaconitine hydrochloride inhibits proliferation and induces apoptosis in human colon cancer cells (HCT-116) through mitochondrial and MAPK signaling pathways .
  • Antioxidant Activity: The compound and its derivatives have displayed significant free radical scavenging capabilities, suggesting potential as natural antioxidants .

These activities highlight lappaconitine's therapeutic potential beyond analgesia.

The synthesis of lappaconitine hydrochloride involves several methods:

  • Extraction from Natural Sources: Traditional extraction methods include heating reflux and cold immersion techniques. Modern approaches utilize ultrasound and microwave-assisted extraction to enhance efficiency .
  • Chemical Synthesis: Derivatives of lappaconitine can be synthesized through transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which allows for the introduction of various substituents on the alkaloid framework .
  • Modification of Existing Compounds: Chemical modifications like bromination and oxidation are employed to generate derivatives with improved pharmacological profiles .

These methods illustrate the versatility in obtaining lappaconitine and its derivatives for research and therapeutic applications.

Lappaconitine hydrochloride has diverse applications in medicine:

  • Pain Management: Its primary application lies in its use as an analgesic agent, providing relief without the addictive properties associated with many conventional pain medications.
  • Cancer Treatment: Due to its anticancer properties, it is being investigated as a potential therapeutic agent for various malignancies .
  • Antioxidant Formulations: The antioxidant properties make it suitable for incorporation into health supplements aimed at combating oxidative stress .

These applications underscore the compound's significance in pharmacology and therapeutics.

Research into the interactions of lappaconitine hydrochloride with other compounds is crucial for understanding its pharmacodynamics:

  • Studies have explored its interactions with voltage-gated sodium channels, revealing insights into its mechanism of action as an analgesic .
  • Molecular docking studies have indicated binding affinities with cyclooxygenase-2, suggesting potential mechanisms behind its anti-inflammatory effects .

Understanding these interactions aids in optimizing lappaconitine's therapeutic use and minimizing adverse effects.

Similar Compounds

Lappaconitine hydrochloride shares structural and functional similarities with other alkaloids. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
AconitineAnother diterpenoid alkaloid with potent analgesic propertiesHighly toxic; used less frequently due to safety concerns
MesaconitineSimilar structure; exhibits analgesic effectsLess studied; limited clinical use
HigenamineFound in various plants; known for cardiovascular benefitsDifferent pharmacological profile
14-DeoxycodeinoneRelated to opioid structures; used for pain reliefOpioid-like effects; higher addiction potential

Lappaconitine's unique combination of low toxicity and effective analgesic properties distinguishes it from these similar compounds, making it a valuable candidate for further research and development in pain management therapies.

Lappaconitine hydrochloride exhibits the molecular formula C32H45ClN2O8 with a precisely calculated molecular weight of 621.2 grams per mole [1] [2]. The compound represents the hydrochloride salt form of lappaconitine, formed through protonation of the parent alkaloid with hydrochloric acid [15]. The molecular weight determination was computed using PubChem release 2025.04.14, providing accurate mass spectrometric data for analytical purposes [1].

The parent compound lappaconitine possesses the molecular formula C32H44N2O8 with a molecular weight of 584.7 grams per mole, indicating the addition of hydrogen chloride during salt formation [5] [7]. The Chemical Abstracts Service registry number for lappaconitine hydrochloride is 767350-42-5, establishing its unique chemical identity [1] [2].

ParameterValue
Molecular FormulaC32H45ClN2O8
Molecular Weight621.2 g/mol
Chemical Abstracts Service Number767350-42-5
Parent Compound FormulaC32H44N2O8
Parent Compound Weight584.7 g/mol

Structural Elucidation and Absolute Configuration

Lappaconitine hydrochloride belongs to the diterpenoid alkaloid family, specifically classified within the aconitine-type alkaloids [7]. The compound features a complex hexacyclic framework characteristic of the aconitane skeleton, with multiple stereocenters contributing to its three-dimensional structure [4] [6].

The absolute stereochemical configuration has been unequivocally determined through comprehensive X-ray crystallographic analysis [4] [6]. The stereochemistry exhibits twelve defined stereocenters with absolute configuration designated as 1S, 4S, 5S, 7S, 8S, 9S, 10S, 11S, 13R, 14S, 16S, and 17R [4] [6]. The Flack parameter determination confirmed the absolute configuration with high reliability [4] [6].

The International Union of Pure and Applied Chemistry nomenclature for lappaconitine hydrochloride is [(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate; hydrochloride [3]. The Simplified Molecular Input Line Entry System representation provides CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Cl [3] [14].

Crystal Structure Analysis and X-ray Crystallography

Single crystal X-ray diffraction analysis of lappaconitine hydrochloride reveals crystallization in the monoclinic crystal system with space group P21 [6]. The unit cell parameters demonstrate a = 10.665(7) Angstroms, b = 12.178(7) Angstroms, and c = 12.214(7) Angstroms, with β = 91.003(10) degrees [6]. The calculated density equals 1.338 milligrams per cubic meter, with Z = 2 formula units per unit cell [6].

The crystallographic refinement statistics show R1 = 0.038 and weighted R2 = 0.087, indicating excellent data quality and structural reliability [6]. The Flack parameter value of -0.12(7) confirms the absolute configuration determination [6]. The unit cell volume measures 1586.1(16) cubic Angstroms [6].

Detailed analysis of the molecular conformation reveals six distinct ring systems designated A through F [4] [6]. Ring A adopts a boat conformation, Ring B exhibits a chair conformation, Ring C presents an envelope conformation, Ring D demonstrates a boat conformation, Ring E shows a boat conformation, and Ring F displays an envelope conformation [4] [6].

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP21
Unit Cell a10.665(7) Å
Unit Cell b12.178(7) Å
Unit Cell c12.214(7) Å
Beta Angle91.003(10)°
Density1.338 mg/m³
Unit Cell Volume1586.1(16) ų
Z Value2
R1 Factor0.038
Weighted R2 Factor0.087
Flack Parameter-0.12(7)

Stereochemistry and Isomerism

Lappaconitine hydrochloride exhibits absolute stereochemistry with twelve defined stereocenters, representing complete stereochemical definition [7]. The compound demonstrates no E/Z isomeric centers, indicating the absence of geometric isomerism around double bonds [7]. All twelve stereocenters are definitively assigned, providing unambiguous three-dimensional structural characterization [7].

The stereochemical arrangement follows the aconitane alkaloid pattern with specific spatial orientation of functional groups [4]. The ethyl substituent at the nitrogen center contributes to the overall stereochemical complexity [7]. The trimethoxy substitution pattern on the polycyclic framework maintains specific stereochemical relationships [7].

The absolute configuration determination through X-ray crystallography established the S configuration at positions 1, 4, 5, 7, 8, 9, 10, 11, 14, and 16, while positions 13 and 17 exhibit R configuration [4] [6]. This stereochemical pattern is consistent across lappaconitine derivatives and represents the natural configuration found in the biological source [4].

Stereocenter PositionConfiguration
1S
4S
5S
7S
8S
9S
10S
11S
13R
14S
16S
17R

Physicochemical Properties

Lappaconitine hydrochloride appears as a white to light yellow crystalline powder under standard conditions [14] [31]. The compound exhibits hygroscopic properties, requiring careful storage under controlled humidity conditions [8] [31]. The melting point ranges from 223-226 degrees Celsius, indicating thermal stability within this temperature range [22] [31].

The predicted boiling point reaches approximately 740.8 degrees Celsius at 760 millimeters of mercury pressure [22]. The predicted density measures 1.4 ± 0.1 grams per cubic centimeter [20]. The refractive index is estimated at 1.624 [20]. The predicted pKa value equals 12.55 ± 0.70, indicating basic character [10].

The vapor pressure at 25 degrees Celsius measures 4.81 × 10^-23 millimeters of mercury, demonstrating extremely low volatility [22]. The flash point is predicted at 401.8 degrees Celsius [22]. The enthalpy of vaporization equals 113.39 kilojoules per mole [22].

Physical PropertyValue
AppearanceWhite to light yellow crystalline powder
Melting Point223-226°C
Boiling Point740.8°C at 760 mmHg
Density1.4 ± 0.1 g/cm³
Refractive Index1.624
pKa12.55 ± 0.70
Vapor Pressure (25°C)4.81 × 10^-23 mmHg
Flash Point401.8°C
Enthalpy of Vaporization113.39 kJ/mol

Solubility Parameters and Characteristics

Lappaconitine hydrochloride demonstrates limited aqueous solubility, being practically insoluble in water [33]. The compound shows slight solubility in polar organic solvents including methanol and dimethyl sulfoxide [31] [33]. Enhanced solubility is observed in chloroform, with reported solubility of 30 milligrams per milliliter [8] [10].

The parent compound lappaconitine exhibits solubility in benzene and slight solubility in alcohol and ether [33]. The hydrochloride salt formation significantly improves water solubility compared to the free base form [15]. The partition coefficient demonstrates lipophilic character with LogP value of 2.13 [20].

The compound's solubility profile indicates predominant lipophilic character with limited hydrophilic interactions [11]. Storage recommendations specify temperature maintenance at 2-8 degrees Celsius with protection from light to preserve stability [10] [31]. The hygroscopic nature requires controlled humidity conditions during storage and handling [31].

SolventSolubility
WaterPractically insoluble
Chloroform30 mg/mL
MethanolSlightly soluble
Dimethyl SulfoxideSlightly soluble
BenzeneSoluble
AlcoholSlightly soluble
EtherSlightly soluble

Stability and Degradation Mechanisms

Lappaconitine hydrochloride exhibits susceptibility to photodegradation under ultraviolet light exposure [24] [29]. The compound demonstrates enhanced stability in the absence of light, with recommended storage in dark conditions [24]. Temperature-dependent degradation occurs with thermal decomposition pathways activated at elevated temperatures [18].

The primary degradation mechanism involves photoinduced cleavage of the complex molecular framework, resulting in liberation of N-acetylanthranilic acid and formation of diterpene nuclei [24]. The photodegradation process follows first-order kinetics with specific quantum yields dependent on irradiation conditions [29]. The anthranilic acid moiety serves as the chromophoric center responsible for ultraviolet absorption and subsequent photochemical reactions [24].

Hydrolytic degradation represents another significant pathway, particularly under acidic or basic conditions [30]. The major metabolic transformations include hydroxylation, O-demethylation, N-deethylation, dehydrogenation, and hydrolysis of amide, sulfonamide, and ester functionalities [18] [30]. The N-deacetylated metabolites constitute primary degradation products under physiological conditions [30].

Complexation with glycyrrhizic acid demonstrates protective effects against degradation, with stability constants of 2.0 × 10^5 M^-1 in aqueous solution [11] [19]. The complex formation significantly reduces photoinduced electron-transfer reactions and chemical reactivity [11]. However, the lappaconitine hydrochloride complex shows two orders of magnitude lower stability compared to the free base complex [19].

Degradation PathwayMechanismConditions
PhotodegradationUV-induced cleavageLight exposure
Hydrolytic degradationAcid/base catalyzedAqueous solutions
Thermal decompositionTemperature-dependentElevated temperatures
Metabolic transformationEnzymatic processesBiological systems
Oxidative degradationElectron transferOxidizing conditions

Aconitum sinomontanum Nakai

Aconitum sinomontanum Nakai represents the primary botanical source of lappaconitine hydrochloride and serves as the most significant commercial source of this diterpenoid alkaloid [1] [2]. This perennial herbaceous plant belongs to the Ranunculaceae family and is recognized as the sacred tower giant Chinese monkshood [1]. The species demonstrates remarkable pharmacological significance, with lappaconitine constituting the principal active constituent responsible for its therapeutic properties [2].

The roots of Aconitum sinomontanum Nakai contain the highest concentrations of lappaconitine among all known natural sources [3] [4]. Phytochemical investigations have consistently demonstrated that this species yields lappaconitine at concentrations ranging from 0.80 to 1.227 percent by dry weight, depending on the extraction methodology employed [5] [6]. The alkaloid content exhibits significant variation based on geographical origin, with specimens from Qinghai Province in China demonstrating the highest lappaconitine concentrations, followed by materials from Tibet, Sichuan Province, and Gansu Province [7].

Morphologically, Aconitum sinomontanum Nakai presents as a robust perennial herb reaching heights of 0.91 to 1.21 meters [8]. The plant exhibits characteristic tuberous root morphology, with these underground structures serving as the primary repository for lappaconitine and related diterpenoid alkaloids [8]. The tuberous roots demonstrate significantly higher alkaloid concentrations compared to aerial plant parts, including stems, leaves, and reproductive structures [8].

Other Aconitum Species

Beyond Aconitum sinomontanum Nakai, several additional Aconitum species serve as alternative sources of lappaconitine hydrochloride [5]. Aconitum leucostomum represents a significant secondary source, particularly prevalent in the northwestern regions of China, including Xinjiang and Gansu provinces [9]. This species has been successfully utilized for lappaconitine extraction using high-speed counter-current chromatography, yielding compounds with purity levels exceeding 98 percent [9].

Aconitum septentrionale, endemic to Inner Mongolia, has emerged as another viable source for lappaconitine extraction [5]. Recent investigations have documented successful isolation of lappaconitine from this species, thereby expanding the available botanical resources for commercial production [5]. The identification of lappaconitine in Aconitum karacolicum from northern Kyrgyzstan represents a notable discovery, as this alkaloid had not been previously reported in this species [10].

The genus Aconitum encompasses approximately 300 species distributed globally throughout temperate regions of the northern hemisphere [8]. The majority of these species concentrate in mountainous regions of East and Southeast Asia, with the Hengduan Mountains region of southwestern China hosting approximately 100 indigenous species [8]. The Himalayan region, encompassing India, Nepal, Bhutan, South Tibet, and Pakistan, supports 27 Aconitum species, many of which contain varying concentrations of diterpenoid alkaloids including lappaconitine [8].

Geographical Distribution and Ecological Factors

The geographical distribution of lappaconitine-containing Aconitum species demonstrates distinct patterns correlating with specific ecological requirements and environmental conditions [11] [8] [12]. Aconitum sinomontanum Nakai exhibits a native range extending from eastern Qinghai to central China, thriving primarily in temperate biome conditions [13]. The species demonstrates optimal growth in alpine and subalpine environments at elevations ranging from 3000 to 4500 meters above sea level [8] [12].

Environmental factors significantly influence the distribution and alkaloid content of lappaconitine-producing species [11] [14]. Temperature variations, precipitation patterns, and soil composition directly impact both plant survival and secondary metabolite production [11] [12]. Alpine ecosystems provide the specific microclimate conditions necessary for optimal diterpenoid alkaloid biosynthesis, including adequate chilling hours for both seed germination and tuber development [11].

Soil characteristics play a crucial role in determining species distribution and alkaloid concentrations [15] [16]. Aconitum species typically require well-drained soils with loose texture and minimal pebble content [8]. The presence of moist conditions along alpine slopes, particularly in areas with natural seepage or proximity to water sources, creates favorable microhabitats for these species [15] [16]. Substrate composition, particularly the presence of mafic rocks such as amphibolite, metagabbro, or greenstone, provides optimal growing conditions for certain Aconitum species [15].

Climate change projections indicate significant impacts on the future distribution of Aconitum species [11] [12]. Modeling studies suggest that Eastern Himalayan regions may become more favorable for Aconitum cultivation compared to Western Himalayan areas under various climate scenarios [11]. Temperature increases and altered precipitation patterns are expected to shift suitable habitat ranges to higher elevations, potentially affecting the availability of traditional collection sites [12].

The altitude preferences of different species vary considerably, with Aconitum heterophyllum and Aconitum balfourii typically found between 3000 and 4200 meters elevation [8] [16]. These species serve as indicator organisms for alpine range boundaries and demonstrate sensitivity to environmental changes [11]. Snow cover duration, seasonal temperature fluctuations, and moisture availability represent critical factors determining species establishment and persistence [11] [14].

Extraction and Isolation Techniques

Conventional Solvent Extraction Methods

Traditional solvent extraction methodologies for lappaconitine hydrochloride rely on established principles of alkaloid extraction, employing acid extraction followed by alkali precipitation techniques [5]. Thermal reflux extraction represents the foundational approach, utilizing the cyclical movement of heated solvents to achieve effective dissolution and extraction of target compounds [5]. This methodology exploits the distinctive solubility properties of lappaconitine, which demonstrates excellent solubility in acidic solutions, acetone, methanol, and ethanol, while remaining insoluble in water or petroleum ether [5].

Ethanol-based thermal reflux extraction typically achieves lappaconitine yields of approximately 0.80 percent [5]. The process involves refluxing powdered Aconitum sinomontanum root material with 80 percent ethanol for six hours at 75 degrees Celsius, with the addition of two percent hydrochloric acid by weight to facilitate alkaloid extraction [17]. Methanol-based extraction protocols demonstrate slightly improved yields of 0.81 percent under comparable conditions [5].

The conventional extraction process involves multiple sequential steps to ensure complete alkaloid recovery [18] [19]. Initial extraction typically utilizes 70 to 80 percent aqueous acetone or ethanol solutions, followed by concentration and pH adjustment [18]. Alkaloid precipitation occurs through the addition of ammonia solution to achieve pH values of approximately 10, followed by liquid-liquid extraction using organic solvents such as chloroform or dichloromethane [20] [21].

Soxhlet extraction methodologies provide continuous extraction capabilities with enhanced efficiency compared to simple maceration techniques [22]. This approach integrates the advantages of reflux extraction and percolation, utilizing automated siphoning mechanisms to continuously expose plant material to fresh solvent [22]. However, the extended high-temperature exposure associated with Soxhlet extraction may result in thermal degradation of sensitive alkaloid compounds [22].

Optimized Extraction Protocols

Advanced extraction protocols incorporate response surface methodology and statistical optimization to maximize lappaconitine recovery while minimizing processing time and solvent consumption [6] [7]. Ultrasonic-assisted extraction represents a significant advancement, achieving lappaconitine yields of 1.208 percent with 50.1 percent reduction in extraction time compared to traditional thermal methods [6] [7]. The optimal ultrasonic extraction conditions involve 95 percent aqueous ethanol as the solvent, with specific parameters including extraction temperature, time, and solid-to-liquid ratio determined through factorial experimental design [7].

Microwave-assisted extraction demonstrates even greater time efficiency, reducing extraction duration by 99.44 percent while maintaining yields comparable to ultrasonic methods [6]. The microwave extraction process generates internal heating within plant cells through electromagnetic wave penetration, thereby enhancing mass transfer and solute diffusion [23]. Optimal microwave extraction parameters include controlled temperature ramping, specific power settings, and precise timing to prevent thermal degradation of target compounds [6].

Combination approaches utilizing microwave-assisted ultrasonic extraction achieve the highest lappaconitine yields of 1.227 percent [6]. This hybrid methodology exploits the synergistic effects of both electromagnetic heating and cavitation-induced cell disruption to maximize alkaloid extraction efficiency [6]. The process demonstrates 93.88 percent time savings compared to conventional extraction while significantly improving yield consistency and reproducibility [6].

Optimization studies have identified critical parameters affecting extraction efficiency, including solvent concentration, extraction temperature, solid-to-liquid ratio, and processing duration [24] [15]. Systematic investigation using orthogonal experimental design reveals that extraction temperature exerts the most significant impact on yield, followed by solvent concentration, solid-to-liquid ratio, and extraction time [24]. These findings enable the development of standardized protocols that maximize lappaconitine recovery while maintaining cost-effectiveness and scalability [6].

Green Chemistry and Sustainable Approaches

Contemporary extraction methodologies increasingly emphasize environmental sustainability and green chemistry principles to minimize ecological impact while maintaining extraction efficiency [25] [23]. Deep eutectic solvents represent a revolutionary approach to lappaconitine extraction, achieving yields of 1.913 milligrams per gram, significantly exceeding conventional extraction methods [25]. The betaine-urea deep eutectic solvent system demonstrates exceptional effectiveness for simultaneous detoxification and extraction of Aconitum alkaloids [25].

Deep eutectic solvents offer substantial advantages over traditional organic solvents, including reduced toxicity, biodegradability, and recyclability [23]. These solvents, composed of hydrogen bond acceptors and donors, exhibit low vapor pressure, non-flammability, and enhanced chemical stability [23]. The implementation of deep eutectic solvents addresses environmental concerns associated with volatile organic compounds while providing superior extraction performance [25].

Supercritical fluid extraction using carbon dioxide represents another environmentally benign approach for lappaconitine isolation [22]. This technique eliminates the need for organic solvents while providing selective extraction capabilities through pressure and temperature manipulation [22]. Supercritical carbon dioxide extraction typically operates at near room temperature conditions, thereby preserving thermolabile compounds and eliminating solvent residues in final products [22].

Natural deep eutectic solvents composed entirely of plant metabolites provide the most sustainable extraction alternative [23]. These systems utilize naturally occurring compounds such as choline chloride combined with organic acids, sugars, or amino acids to create effective extraction media [23]. The combination of natural deep eutectic solvents with advanced extraction techniques such as microwave assistance or ultrasonic treatment further enhances extraction efficiency while maintaining environmental compatibility [23].

Green extraction protocols also incorporate enzyme-assisted extraction to enhance cell wall disruption and improve alkaloid accessibility [22]. Enzymatic pretreatment using cellulases or pectinases facilitates the breakdown of plant cell matrices, thereby improving subsequent solvent extraction efficiency [22]. This biological approach reduces the need for harsh chemical treatments and extreme processing conditions while achieving comparable or superior extraction yields [22].

Purification Strategies

Mixed Solvent Crystallization

Mixed solvent crystallization represents a fundamental purification strategy for lappaconitine hydrochloride, particularly effective when single solvents fail to provide optimal crystallization conditions [26]. This methodology employs paired solvents with complementary solubility characteristics: a soluble solvent in which lappaconitine demonstrates high solubility, and an insoluble solvent that promotes precipitation and crystal formation [26]. Common mixed solvent systems include methanol-water, ethanol-water, acetone-water, and various organic solvent combinations [26].

The mixed solvent crystallization process begins with dissolution of crude lappaconitine in the minimum quantity of hot soluble solvent, typically methanol or ethanol [26]. The insoluble solvent, often water or petroleum ether, is then added dropwise until the solution develops slight cloudiness, indicating the approach to saturation conditions [26]. A small additional portion of soluble solvent clarifies the solution before controlled cooling initiates crystal formation [26].

Alpha-crystal form lappaconitine demonstrates specific crystallization requirements using acetonitrile-acetone mixed solvent systems [27]. The process involves dissolving crude amorphous lappaconitine in a mixture of 100 milliliters acetonitrile and 20 milliliters acetone under heating, followed by slow cooling to 0-5 degrees Celsius for crystal formation [27]. This specific mixed solvent system produces high-purity crystalline lappaconitine with characteristic X-ray powder diffraction patterns [27].

The selection of appropriate mixed solvent systems requires consideration of multiple factors, including mutual miscibility of solvents, differential solubility characteristics, and thermal stability of the target compound [26]. Temperature control during the crystallization process critically affects crystal quality, with gradual cooling typically producing larger, more uniform crystals compared to rapid temperature reduction [26]. However, mixed solvent crystallization may suffer from composition changes during heating due to differential evaporation rates, potentially affecting reproducibility [26].

Metal Complex Crystallization

Metal complex crystallization provides an alternative purification approach through the formation of coordination compounds between lappaconitine and metal ions [28]. This methodology exploits the coordination chemistry of alkaloids, which can function as ligands through their nitrogen-containing functional groups [28]. The resulting metal complexes often demonstrate enhanced crystallization properties compared to free alkaloid forms [28].

Halogen-bonded metal-organic cocrystals represent an advanced application of metal complex crystallization principles [28]. These systems utilize the coordination of metal complexes with organic donors to create supramolecular architectures with defined crystallization patterns [28]. The copper-based complexes demonstrate particular effectiveness for alkaloid purification applications [28].

The mechanochemical preparation of metal complexes through liquid-assisted grinding provides a solvent-free approach to complex formation [28]. This technique involves mechanical mixing of lappaconitine with metal salts in the presence of minimal liquid quantities to facilitate complex formation [28]. The resulting crystalline products demonstrate enhanced thermal stability and improved handling characteristics compared to free alkaloid forms [28].

Crystallization from ethanolic solutions of metal complex reagents enables the growth of single crystals suitable for structural characterization [28]. The process requires careful control of stoichiometric ratios, temperature conditions, and evaporation rates to achieve optimal crystal quality [28]. Metal complex crystallization also provides opportunities for incorporating additional functional properties, such as enhanced stability or modified solubility characteristics [28].

Chromatographic Purification Methods

Counter-current chromatography techniques represent the most sophisticated approach to lappaconitine purification, offering high-resolution separation capabilities with excellent recovery rates [29] [30]. pH-zone-refining counter-current chromatography achieves the highest purification standards, with the capability to process 10.5 grams of crude extract to yield 9.0 grams of lappaconitine at purities exceeding 99 percent [29]. This methodology utilizes a two-phase solvent system composed of methyl tert-butyl ether, tetrahydrofuran, and distilled water in a 2:2:3 volume ratio [29].

The pH-zone-refining technique incorporates triethylamine as a retainer in the upper organic stationary phase and hydrochloric acid as an eluter in the aqueous mobile phase [29] [30]. This system creates distinct pH zones that concentrate target alkaloids while separating impurities, resulting in characteristic flat pH plateaus corresponding to successful component isolation [30]. The method demonstrates exceptional sample-loading capacity, processing capabilities exceeding conventional chromatographic approaches by more than tenfold [30].

High-speed counter-current chromatography provides rapid purification alternatives for smaller sample quantities [9]. Using a chloroform-methanol-0.2 molar hydrochloric acid solvent system in a 4:1.5:2 ratio, this technique achieves 98 percent purity lappaconitine from 250 milligrams of crude alkaloid extract within three hours [9]. The method maintains 76 percent retention of the stationary phase while achieving excellent resolution between target compounds and impurities [9].

Preparative high-performance liquid chromatography offers precise separation capabilities for analytical-scale purification [31] [32]. Reversed-phase chromatography using C18 columns with gradient elution systems effectively separates lappaconitine from structurally related alkaloids [31]. The technique employs acetonitrile-ammonium bicarbonate buffer gradients with ultraviolet detection at appropriate wavelengths to monitor separation progress [32].

High-Purity Isolation Techniques

Advanced purification protocols combine multiple complementary techniques to achieve pharmaceutical-grade purity levels exceeding 99.8 percent [33]. The integrated approach begins with preliminary purification using counter-current chromatography, followed by crystallization refinement and final polishing through preparative chromatography [10]. This sequential methodology ensures removal of both major and trace impurities while maintaining high recovery rates [10].

Recrystallization remains the preferred method for large-scale purification due to its simplicity, safety, and effectiveness [10]. The process utilizes aprotic solvents to prevent alkaloid degradation while achieving high-purity products suitable for pharmaceutical applications [10]. Multiple recrystallization cycles can achieve purities exceeding 96 percent while maintaining good material recovery [10].

Centrifugal partition chromatography demonstrates the highest purification yield of 63 percent for large-scale applications [10]. This technique provides continuous liquid-liquid extraction capabilities without solid support matrices, thereby eliminating irreversible adsorption losses [10]. The method proves particularly effective for processing 150-gram quantities of plant extract while maintaining product quality [10].

Quality control protocols for high-purity lappaconitine incorporate multiple analytical techniques to verify product specifications [27] [34]. X-ray powder diffraction confirms crystalline form identity and polymorphic consistency [27]. High-performance liquid chromatography with tandem mass spectrometry provides quantitative purity assessment and impurity profiling [34]. Nuclear magnetic resonance spectroscopy validates structural integrity and confirms the absence of degradation products [35] [33].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Lappaconitine hydrochloride

Dates

Last modified: 02-18-2024
1: Xu H, Zhong H, Liu M, Xu C, Gao Y. Lappaconitine-loaded microspheres for parenteral sustained release: effects of formulation variables and in vitro characterization. Pharmazie. 2011 Sep;66(9):654-61. PubMed PMID: 22026119.
2: Yang F, Ito Y. Preparative separation of lappaconitine, ranaconitine, N-deacetyllappaconitine and N-deacetylranaconitine from crude alkaloids of sample Aconitum sinomontanum Nakai by high-speed counter-current chromatography. J Chromatogr A. 2002 Jan 18;943(2):219-25. PubMed PMID: 11833641.

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